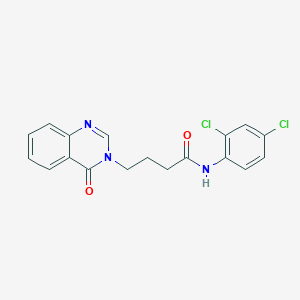![molecular formula C17H21N3O2S2 B7535935 2-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2,4-dicarboxamide](/img/structure/B7535935.png)
2-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2,4-dicarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
TAK-659 works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is an important signaling molecule in B cells and is involved in the development and activation of these cells. By inhibiting BTK, TAK-659 prevents the activation and proliferation of B cells, which are involved in the development of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of BTK and downstream signaling molecules, leading to the inhibition of B cell activation and proliferation. TAK-659 also reduces the production of inflammatory cytokines and chemokines, which are involved in the development of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in animal models of cancer and autoimmune diseases. However, TAK-659 has some limitations as well. It has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several future directions for the research and development of TAK-659. One direction is to optimize the pharmacokinetics of TAK-659 to improve its effectiveness in clinical settings. Another direction is to investigate the potential use of TAK-659 in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to understand the long-term effects of TAK-659 on the immune system and its potential for the development of resistance.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the formation of the piperidine ring, the thiophene ring, and the carboxamide group. The final product is obtained through a coupling reaction between the two thiophene rings. The synthesis of TAK-659 has been described in detail in several research articles.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also been shown to be effective in animal models of autoimmune diseases such as lupus and rheumatoid arthritis.
Propriétés
IUPAC Name |
2-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c18-16(21)13-8-15(24-11-13)17(22)19-9-12-3-5-20(6-4-12)10-14-2-1-7-23-14/h1-2,7-8,11-12H,3-6,9-10H2,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAHYKZMVUUPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CS2)C(=O)N)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,4-dimethyl-5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7535864.png)
![2-[(5-nitropyridin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B7535865.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7535872.png)
![2-acetamido-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]acetamide](/img/structure/B7535888.png)
![N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535896.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7535903.png)
![2-(3-fluorophenyl)-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]acetamide](/img/structure/B7535907.png)
![2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}ethanol](/img/structure/B7535913.png)
![2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7535924.png)
![2-cyclohexyloxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7535927.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7535937.png)
![N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7535940.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7535950.png)